molecular formula C22H20N2O3 B5088268 N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide

N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide

Cat. No. B5088268
M. Wt: 360.4 g/mol
InChI Key: FPIOSIVWBQBWTE-HAHDFKILSA-N
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Description

N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide, also known as MBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and materials science. MBH is a hydrazone derivative that has been synthesized using various methods and has been studied extensively for its biological and chemical properties.

Mechanism of Action

The mechanism of action of N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide has been shown to have various biochemical and physiological effects, including anti-tumor and anti-inflammatory properties. N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide has also been shown to induce apoptosis in cancer cells and has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

Advantages and Limitations for Lab Experiments

N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide, including its potential applications in cancer therapy, materials science, and as a fluorescent probe for detecting metal ions in biological systems. Further studies are needed to fully understand the mechanism of action of N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide and its potential toxicity. Additionally, the synthesis of N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide derivatives may lead to the development of more potent and selective compounds for various applications.

Synthesis Methods

N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide can be synthesized using various methods, including the condensation of 4-methoxybenzaldehyde and benzohydrazide in the presence of a catalyst, such as acetic acid. The resulting product is a yellow crystalline powder that is soluble in organic solvents.

Scientific Research Applications

N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide has been extensively studied for its potential applications in various fields, including medicine and materials science. In medicine, N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for cancer therapy and other inflammatory conditions. N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

N-[(Z)-[4-methoxy-3-(phenoxymethyl)phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-26-21-13-12-17(14-19(21)16-27-20-10-6-3-7-11-20)15-23-24-22(25)18-8-4-2-5-9-18/h2-15H,16H2,1H3,(H,24,25)/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIOSIVWBQBWTE-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)C2=CC=CC=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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